molecular formula C12H11NO3S B1425144 6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol CAS No. 1032825-20-9

6-(4-(Methylsulfonyl)phenyl)pyridin-3-ol

Cat. No. B1425144
M. Wt: 249.29 g/mol
InChI Key: PTUPRGVDEBLUCK-UHFFFAOYSA-N
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Patent
US08101634B2

Procedure details

A mixture of {1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methyl methanesulfonate (82.3 g, 271 mmol), 6-[4-(methylsulfonyl)phenyl]-3-pyridinol (71.0 g, 285 mmol), powdered potassium carbonate (118 g, 855 mmol) and N,N-dimethylformamide (750 mL) was mechanically stirred and heated at 80° C. under nitrogen for 20 h. The reaction was cooled to ambient temperature, poured onto ice water (3 L) and allowed to stand for 1 h. The resulting solid was filtered, rinsed with water (2×500 mL) and air-dried. The solid was taken up in dichloromethane (300 mL) and methanol (500 mL). The dichloromethane was slowly removed via rotovap at 55° C. The methanol solution was allowed to stand at ambient temperature for 16 h. The resulting crystalline solid was filtered, rinsed with cold methanol and dried under vacuum at 60° C. for 18 h to afford the desired product (105.7 g, 84%) as a light tan solid. 1H NMR (400 MHz, CDCl3): δ 8.41 (d, 1H, J=2.8 Hz), 8.13 (d, 2H, J=8.6 Hz), 8.01 (d, 2H, J=8.6 Hz), 7.74 (d, 1H, J=8.7 Hz), 7.29 (dd, 1H, Ja=8.7 Hz, Jb=3.0 Hz), 4.24 (d, 2H, J=13.1 Hz), 3.95 (d, 2H, J=6.2 Hz), 3.17-3.04 (m, 5H), 2.94-2.84 (m, 1H), 2.11 (bs, 1H), 1.97 (d, 2H, J=12.6 Hz), 1.54-1.42 (m, 2H), 1.29 (d, 6H, J=7.0 Hz); LRMS (ESI), m/z 457 (M+H).
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
118 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
CS([O:5][CH2:6][CH:7]1[CH2:12][CH2:11][N:10]([C:13]2[O:17][N:16]=[C:15]([CH:18]([CH3:20])[CH3:19])[N:14]=2)[CH2:9][CH2:8]1)(=O)=O.[CH3:21][S:22]([C:25]1[CH:30]=[CH:29][C:28]([C:31]2[N:36]=[CH:35][C:34](O)=[CH:33][CH:32]=2)=[CH:27][CH:26]=1)(=[O:24])=[O:23].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:20][CH:18]([C:15]1[N:14]=[C:13]([N:10]2[CH2:9][CH2:8][CH:7]([CH2:6][O:5][C:34]3[CH:33]=[CH:32][C:31]([C:28]4[CH:29]=[CH:30][C:25]([S:22]([CH3:21])(=[O:23])=[O:24])=[CH:26][CH:27]=4)=[N:36][CH:35]=3)[CH2:12][CH2:11]2)[O:17][N:16]=1)[CH3:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
82.3 g
Type
reactant
Smiles
CS(=O)(=O)OCC1CCN(CC1)C1=NC(=NO1)C(C)C
Name
Quantity
71 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=CC=C(C=N1)O
Name
Quantity
118 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
750 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to ambient temperature
ADDITION
Type
ADDITION
Details
poured onto ice water (3 L)
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
rinsed with water (2×500 mL)
CUSTOM
Type
CUSTOM
Details
air-dried
CUSTOM
Type
CUSTOM
Details
The dichloromethane was slowly removed via rotovap at 55° C
WAIT
Type
WAIT
Details
to stand at ambient temperature for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
The resulting crystalline solid was filtered
WASH
Type
WASH
Details
rinsed with cold methanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C. for 18 h
Duration
18 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC(C)C1=NOC(=N1)N1CCC(CC1)COC=1C=CC(=NC1)C1=CC=C(C=C1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 105.7 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.